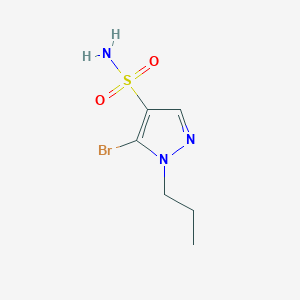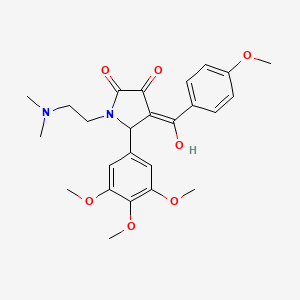![molecular formula C7H8N4O B2593581 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile CAS No. 1510337-54-8](/img/structure/B2593581.png)
2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile” is a chemical compound with the molecular formula C7H8N4O and a molecular weight of 164.17 . It is also known as "2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N4O/c8-3-5-7(9)10-6-4-12-2-1-11(5)6/h1-2,4,9H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder . The predicted boiling point is 526.3±50.0 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Oxazines and Related Compounds 1,2-Oxazines, including 1,2-benzoxazines and related compounds, can be synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These compounds are prepared by cyclizing 3-acyl-1-nitrosopent-1-en-4-ones (or their oximino tautomers) with urea in boiling methanol or ethanol. The synthesis and general reactions of oxazines are significant, and their use as chiral synthons is highlighted. These compounds also play a role in the reduction of 1, 2-oxazines derivatives, potentially involving 1,2-oxazanes as intermediates in certain reactions (Sainsbury).
Reactions with Arylmethylidenefuranones Arylmethylidene derivatives of 3H-furan-2-ones exhibit a range of reactions with various nucleophilic agents, resulting in a diverse array of compounds like amides, pyrrolones, benzofurans, furopyridines, phenanthrenes, pyrosolinones, pyridazinones, oxazines, thiadiazoles, and triazolediazepinones. The reaction outcomes depend on the initial reagents' structure, nucleophilic agent strength, and reaction conditions (Kamneva et al., 2018).
Biological and Medicinal Applications
Imidazole Derivatives and Antitumor Activity Imidazole derivatives, including 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides, have shown promise in antitumor activities. Compounds with bis(2-chloroethyl)amino derivatives of imidazole and 4(5)-aminoimidazol-5(4)-carboxamide are of particular interest for developing new antitumor drugs and compounds with different biological properties (Iradyan et al., 2009).
Antimicrobial Activities of Imidazole Imidazole, a heterocyclic compound, is utilized by pharmaceutical industries to manufacture antifungal drugs like ketoconazole and clotrimazole, and by pesticide industries in synthesizing some pesticides and insecticides. It's suggested that more imidazole derivatives should be synthesized to inhibit the growth of new strains of organisms, indicating its significance in combating microbial resistance (2022).
Imidazo[1,2-b]pyridazine in Medicinal Chemistry Imidazo[1,2-b]pyridazine is a heterocyclic nucleus providing various bioactive molecules, including kinase inhibitor ponatinib. Its structure-activity relationships (SAR) are vital in exploring new therapeutic applications, highlighting its significance in medicinal chemistry (Garrido et al., 2021).
Synthesis and Properties of 4-Phosphorylated Derivatives of 1,3-Azoles 4-Phosphorylated derivatives of 1,3-azoles (oxazoles, thiazoles, selenazoles, imidazoles) exhibit significant chemical and biological properties. Their synthesis and the study of their biological properties, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities, underscore the importance of these derivatives in scientific research and potential therapeutic applications (Abdurakhmanova et al., 2018).
Propiedades
IUPAC Name |
2-amino-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c8-3-5-7(9)10-6-4-12-2-1-11(5)6/h1-2,4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQFEZXFHMXLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=C(N21)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cycloheptyl-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2593498.png)
![2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B2593501.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2593504.png)
![4-(4-Benzylpiperazin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2593505.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2593506.png)




![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2593517.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2593518.png)


![(R)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2593521.png)